N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chromen-2-one moiety linked to an acetamide group through an ether linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylaniline and 4-methyl-2-oxo-2H-chromen-7-ol.
Formation of Intermediate: The 4-methyl-2-oxo-2H-chromen-7-ol is reacted with a suitable acylating agent to form an intermediate ester.
Amidation Reaction: The intermediate ester is then subjected to an amidation reaction with 3,4-dimethylaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced chromen-2-one derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other molecular targets to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide: can be compared with other acetamide derivatives and chromen-2-one compounds.
Similar Compounds: N-(3,4-dimethylphenyl)acetamide, 4-methyl-2-oxo-2H-chromen-7-yl acetate.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both acetamide and chromen-2-one moieties. This unique combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-4-5-15(8-13(12)2)21-19(22)11-24-16-6-7-17-14(3)9-20(23)25-18(17)10-16/h4-10H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORUHHZNMDBGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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